What is Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate?
What is Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate?
An In-Depth Technical Guide to Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate: A Modern Reagent for Suzuki-Miyaura Cross-Coupling
Executive Summary
The relentless pursuit of novel molecular architectures in drug discovery necessitates robust and versatile synthetic tools. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate emerges as a specialized, yet highly valuable, building block within the broader class of potassium organotrifluoroborate salts. These reagents have gained significant traction as superior alternatives to traditional boronic acids and esters for palladium-catalyzed cross-coupling reactions. Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity address many of the challenges that plague their predecessors.[1][2] This guide provides a comprehensive technical overview of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, detailing its chemical context, synthesis, and core application in the Suzuki-Miyaura reaction, with a focus on the practical insights required by researchers in medicinal chemistry and process development.
The Strategic Advantage of Potassium Organotrifluoroborates
For decades, boronic acids and their ester derivatives have been the workhorses of C-C bond formation via the Suzuki-Miyaura reaction.[2] However, their utility is often compromised by inherent limitations.
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Boronic Acids: Frequently difficult to purify, with uncertain stoichiometry due to the spontaneous formation of cyclic boroxine anhydrides. Many are also prone to degradation via protodeboronation upon storage, reducing their shelf-life and reaction efficiency.[2][3]
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Boronate Esters: While generally more stable than boronic acids, they suffer from lower atom economy and can be challenging to prepare and purify.[2]
Potassium organotrifluoroborates (KF₃BRs) were introduced as a solution to these problems.[4] Their tetracoordinate boron center renders them exceptionally stable to both air and moisture, allowing for indefinite storage without degradation.[1][5] This stability means that the carbon-boron bond is effectively "masked" and can withstand a variety of reaction conditions, only to be unveiled for cross-coupling when desired.[3][6]
Chemical Identity: Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
This specific reagent combines several features of high value in medicinal chemistry: a substituted pyridine core, a morpholino group to enhance physicochemical properties, and a chloro substituent for electronic modulation.[7][8] Its primary role is to serve as a nucleophilic partner for introducing the 3-chloro-2-morpholinopyridine moiety into a target molecule.
| Property | Value | Source |
| CAS Number | 1704704-32-4 | [9] |
| Molecular Formula | C₉H₁₁BClF₃N₂O | [9] |
| Molecular Weight | 282.46 g/mol | [9] |
| Appearance | Typically a white to off-white crystalline powder | |
| Precursor | (3-chloro-2-morpholinopyridin-4-yl)boronic acid (CAS: 957061-04-0) | [10][11] |
Synthesis and Quality Control
The General Path to Potassium Aryltrifluoroborates
The synthesis of potassium organotrifluoroborates is a robust and straightforward process, which is a key factor in their widespread adoption. The most common and reliable method involves the conversion of a corresponding boronic acid or boronate ester precursor with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂).[3][6][12]
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Causality of Reagent Choice: The use of KHF₂ is critical. It provides the fluoride ions necessary to form the stable tetracoordinate trifluoroborate anion while the potassium cation serves as the counterion, leading to the precipitation of the crystalline salt from suitable solvents like methanol or acetone/water mixtures. This precipitation drives the reaction to completion and provides a simple, non-chromatographic method of purification.
Proposed Synthesis Workflow
The synthesis of Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate would logically proceed from its corresponding boronic acid.
Caption: The Suzuki-Miyaura catalytic cycle featuring in-situ trifluoroborate activation.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.
Objective: Synthesize a biaryl product via Suzuki-Miyaura coupling.
Materials:
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Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate (1.2 equiv)
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Aryl Bromide (Ar-Br) (1.0 equiv)
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Pd(dppf)Cl₂ (Palladium(II) dichlorobis(diphenylphosphino)ferrocene) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
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Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Protocol:
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Inert Atmosphere: To an oven-dried reaction vessel, add the aryl bromide, Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe. The use of a biphasic system is common and often beneficial for these couplings. [13]4. Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Significance and Applications in Drug Discovery
The structural motifs within this reagent are highly relevant to modern medicinal chemistry.
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2-Aminopyridines: The 2-morpholinopyridine core is a bioisostere of a 2-aminopyridine, a privileged structure known for its ability to form key hydrogen bond interactions with protein targets, particularly kinases.
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Morpholine Group: The inclusion of a morpholine ring is a common strategy to improve aqueous solubility, reduce metabolic liability, and enhance the overall pharmacokinetic profile of a drug candidate. [14]* Chloro Substituent: The chlorine atom can serve multiple purposes. It can act as a blocking group to prevent metabolism at that position, or its electronic properties can be used to fine-tune the pKa of the pyridine nitrogen, influencing binding affinity and cell permeability. [7] By using this reagent, drug discovery teams can efficiently synthesize libraries of complex molecules containing this desirable scaffold, accelerating the structure-activity relationship (SAR) studies needed to identify potent and selective drug candidates. [14]
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Organic Chemistry Portal. Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]
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Amerigo Scientific. Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate ,98%. Amerigo Scientific. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Thompson, A. E., et al. (2009). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 50(17), 1843-1845. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Pharmaffiliates. 3-Chloro-2-morpholinopyridine-4-boronic Acid. Pharmaffiliates. [Link]
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Organic Syntheses. Tetrabutylammonium (4-fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
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Hinkelmann, R., & Jäschke, A. (2016). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. Molecules, 21(8), 1030. [Link]
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Thompson, A. E., et al. (2009). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. [Link]
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Popiołek, Ł., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(21), 7258. [Link]
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GlobalChemMall. (3-chloro-2-morpholin-4-ylpyridin-4-yl)boronic acid. GlobalChemMall. [Link]
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Whitty, A., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(17), 7795-7818. [Link]
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Lead Sciences. (2-Morpholinopyridin-4-yl)boronic acid. Lead Sciences. [Link]
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